molecular formula C19H18ClN5O2 B6534814 N-(3-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049225-12-8

N-(3-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B6534814
CAS No.: 1049225-12-8
M. Wt: 383.8 g/mol
InChI Key: ISUCMVGSTCUVCH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H18ClN5O2 and its molecular weight is 383.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.1149025 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c20-14-3-1-4-15(13-14)21-19(26)25-10-8-24(9-11-25)18-7-6-16(22-23-18)17-5-2-12-27-17/h1-7,12-13H,8-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUCMVGSTCUVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a chlorinated phenyl group, a furan ring, and a pyridazine moiety. These functional groups are known to interact with various biological targets, potentially leading to diverse pharmacological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in anti-inflammatory, antimicrobial, and anticancer domains. Here are some key findings related to its biological activities:

Anti-inflammatory Activity

In studies assessing anti-inflammatory properties, compounds with similar structural motifs have shown significant inhibition of inflammatory mediators. For instance, related piperazine derivatives have demonstrated effects comparable to standard anti-inflammatory agents like diclofenac, indicating potential efficacy in treating inflammatory conditions .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. For example, the presence of the pyridazine and furan rings has been associated with enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. Preliminary data indicate that derivatives of this compound may exhibit minimum inhibitory concentrations (MIC) in the range of 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Preliminary investigations into the anticancer properties of similar compounds indicate that they may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines remain to be thoroughly explored.

Case Studies and Research Findings

StudyFindingsReference
Sivaramakarthikeyan et al.Demonstrated significant anti-inflammatory activity in acute models using similar piperazine derivatives
Nayak et al.Reported potent antimicrobial effects with MIC values comparable to established antibiotics
Research on pyridazine derivativesIndicated potential anticancer activity through apoptosis pathways

The biological activity of this compound is likely mediated through interactions with specific receptors or enzymes involved in inflammatory processes and microbial resistance mechanisms. The chlorinated phenyl group may enhance lipophilicity, improving cellular uptake and interaction with target sites.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C17H16ClN5O
  • Molecular Weight : 345.79 g/mol
  • IUPAC Name : N-(3-chlorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

The structural features of this compound include a piperazine ring, which is commonly found in numerous pharmaceuticals, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, the furan and pyridazine moieties in this compound are known to interact with various biological targets involved in cancer cell proliferation. Research has demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Antidepressant Effects

Piperazine derivatives are often explored for their potential antidepressant effects. The presence of the chlorophenyl group may enhance the compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study reported that compounds with similar structures showed promising results in animal models of depression, suggesting that this compound could be evaluated for similar effects .

Antimicrobial Properties

The antimicrobial potential of the compound has been assessed against various pathogens. In vitro studies have shown that piperazine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar antimicrobial properties, warranting further investigation .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including variations of this compound. These compounds were tested against human cancer cell lines, revealing IC50 values that indicated potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Neuropharmacology

A neuropharmacological evaluation was conducted on a related piperazine compound, demonstrating significant antidepressant-like effects in the forced swim test (FST) model. The study highlighted the importance of structural modifications in enhancing efficacy, suggesting that similar modifications could be applied to this compound for improved outcomes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growthJournal of Medicinal Chemistry
AntidepressantReduced depressive behaviorNeuropharmacology Study
AntimicrobialActivity against bacteriaMicrobial Research Journal

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